molecular formula C14H15FN4S B1437880 6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione CAS No. 1204298-00-9

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione

Cat. No. B1437880
M. Wt: 290.36 g/mol
InChI Key: LSSJFXVAAONWRL-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a fluorophenyl group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Piperazine is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The fluorophenyl group is a common substituent in medicinal chemistry, known to influence the potency, selectivity, and metabolic stability of drug molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the attachment of the fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group. These groups could potentially influence the compound’s reactivity, stability, and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of reactive groups like the pyrimidine ring and the piperazine ring could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the pyrimidine ring, the piperazine ring, and the fluorophenyl group) would affect properties like solubility, stability, reactivity, and bioavailability .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial activity. Derivatives bearing thiazole or benzothiazole rings, and related structures, have shown significant antimicrobial effects against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Cancer Research

Several studies have focused on the synthesis and evaluation of similar compounds for their antiproliferative and anticancer activities. For instance, compounds with modifications on the pyrimidine ring system have been investigated as potential inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a promising target in cancer therapy (Zhang et al., 2005). Another study synthesized piperazine-1-yl-1H-indazole derivatives, revealing their importance in medicinal chemistry, including cancer research (Balaraju et al., 2019).

Antiviral and Antitumor Activities

Research has also been conducted on urea/thiourea derivatives of pyrimidine and piperazine moieties for their anti-tobacco mosaic virus (TMV) activity, demonstrating the potential for antiviral applications (Nagalakshmamma et al., 2020). Moreover, compounds containing the fluoro-substituted benzothiazole and pyrimidine moieties have been synthesized and shown to possess anti-lung cancer activity, highlighting their significance in developing new cancer therapies (Hammam et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential interactions with biological systems. Without specific toxicity data or safety studies on this compound, it’s challenging to provide a detailed safety profile .

Future Directions

Future research on this compound could involve detailed studies on its synthesis, characterization, and potential biological activity. Given the known activities of related compounds, it could be of interest in fields like medicinal chemistry and drug discovery .

properties

IUPAC Name

6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-11-3-1-2-4-12(11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSJFXVAAONWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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